5-Acetyloxy-6-bromo-2-[[(6-but-3-enyl-3-cyano-2-pyridinyl)thio]methyl]-1-methyl-3-indolecarboxylic acid ethyl ester
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Overview
Description
5-acetyloxy-6-bromo-2-[[(6-but-3-enyl-3-cyano-2-pyridinyl)thio]methyl]-1-methyl-3-indolecarboxylic acid ethyl ester is an indolyl carboxylic acid.
Scientific Research Applications
Synthesis Technologies
The compound has been a subject of research in the field of synthesis technologies. Huang Bi-rong (2013) explored its synthesis using 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine, achieving a yield of 84.6% with a purity of over 98% (Huang Bi-rong, 2013).
Cardiotonic Activity
Research by L. Mosti et al. (1992, 1993) investigated the cardiotonic activity of related compounds. They synthesized ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which showed positive inotropic activity, although inferior to milrinone (L. Mosti et al., 1992)(L. Mosti et al., 1993).
Cytotoxicity and Antitumor Activity
A study by Q. Huang et al. (2017) on related compounds found weak growth inhibition on HepG2 cell lines, suggesting potential applications in antitumor activity without cytotoxicity to normal liver cells (Q. Huang et al., 2017).
Brominated Tryptophan Alkaloids
Investigations into brominated tryptophan derivatives, such as those by Nathaniel L. Segraves and P. Crews (2005), explored their ability to inhibit the growth of Staphylococcus epidermidis, indicating potential antibacterial applications (Nathaniel L. Segraves, P. Crews, 2005).
Anti-Inflammatory Activity
The work of S. Nakkady et al. (2000) on indole derivatives showcased their anti-inflammatory activity, providing insights into potential pharmaceutical applications (S. Nakkady et al., 2000).
Synthesis of Intermediates
Wang Yu-ling (2011) focused on synthesizing a key intermediate for arbidol hydrochloride, which is closely related to the compound , demonstrating its relevance in medicinal chemistry (Wang Yu-ling, 2011).
properties
Product Name |
5-Acetyloxy-6-bromo-2-[[(6-but-3-enyl-3-cyano-2-pyridinyl)thio]methyl]-1-methyl-3-indolecarboxylic acid ethyl ester |
---|---|
Molecular Formula |
C25H24BrN3O4S |
Molecular Weight |
542.4 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-2-[(6-but-3-enyl-3-cyanopyridin-2-yl)sulfanylmethyl]-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C25H24BrN3O4S/c1-5-7-8-17-10-9-16(13-27)24(28-17)34-14-21-23(25(31)32-6-2)18-11-22(33-15(3)30)19(26)12-20(18)29(21)4/h5,9-12H,1,6-8,14H2,2-4H3 |
InChI Key |
WTCPGENTHGBTOT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=C(C=CC(=N3)CCC=C)C#N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=C(C=CC(=N3)CCC=C)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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